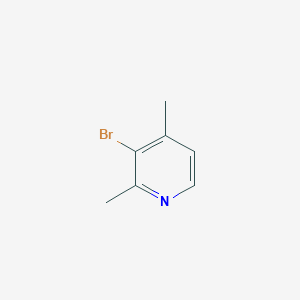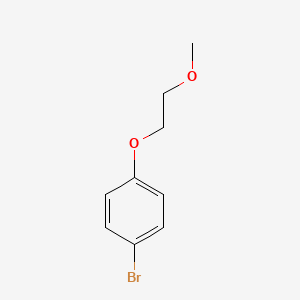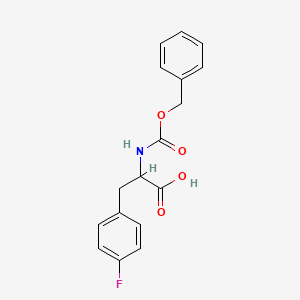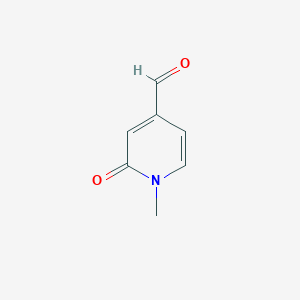
3'-Bromo-2,2,2-trifluoroacetophenone
Overview
Description
3’-Bromo-2,2,2-trifluoroacetophenone is a chemical compound with the empirical formula C8H4BrF3O . It has a molecular weight of 253.02 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3’-Bromo-2,2,2-trifluoroacetophenone can be represented by the SMILES stringFC(F)(F)C(=O)c1cccc(Br)c1 . This indicates that the molecule consists of a bromine atom and a trifluoroacetyl group attached to a phenyl ring . Physical And Chemical Properties Analysis
3’-Bromo-2,2,2-trifluoroacetophenone is a liquid at room temperature . It has a refractive index of 1.504 and a density of 1.637 g/mL at 25 °C .Scientific Research Applications
3’-Bromo-2,2,2-trifluoroacetophenone: A Comprehensive Analysis
Organocatalysis: This compound is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes. Organocatalysts are catalysts that are composed of non-metallic elements found in organic compounds. They are particularly useful in creating asymmetric catalytic reactions, which are essential for producing certain pharmaceuticals .
Synthesis of Fluorinated Polymers: It serves as a precursor in the synthesis of new fluorinated polymers. These polymers have high average molecular weight, high thermal stability, and good film-forming properties. Fluorinated polymers are known for their exceptional resistance to solvents, acids, and bases .
Pharmaceutical Intermediates: The bromo and trifluoroacetophenone groups within this compound make it a valuable intermediate in pharmaceutical synthesis. For example, it can be used to synthesize MK-5046, a selective Bombesin receptor subtype-3 agonist used to treat obesity .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that the compound can cause irritation to the skin and eyes, and can have specific target organ toxicity, affecting the respiratory system .
Mode of Action
It is known that similar compounds, such as 2,2,2-trifluoroacetophenone, can act as organocatalysts for the oxidation of tertiary amines and azines to n-oxides .
Biochemical Pathways
It is known that similar compounds can undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3f polymers .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a density of 1637 g/mL at 25 °C . This could potentially impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’-Bromo-2,2,2-trifluoroacetophenone. For instance, the compound should be stored at a temperature of 2-8°C . Additionally, adequate ventilation is necessary when handling the compound to avoid inhalation .
properties
IUPAC Name |
1-(3-bromophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKNUXPHMQZTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562586 | |
| Record name | 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-2,2,2-trifluoroacetophenone | |
CAS RN |
655-26-5 | |
| Record name | 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Bromo-2,2,2-trifluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










amine](/img/structure/B1283245.png)



